Ethyl 3-hydroxy-4-iodobenzoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 3-hydroxy-4-iodobenzoate is C9H9IO2 . Its structure consists of an iodine atom attached to the fourth position of a benzene ring, along with an ethyl ester group at the third position. The 3-hydroxy group adds an additional functional moiety to the molecule .
Chemical Reactions Analysis
The aryl-iodide functionality in This compound may participate in various coupling reactions. For example, it could undergo symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .
Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-hydroxy-4-iodobenzoate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of oxadiazolines, where it undergoes reactions with hydrazine hydrate and different benzaldehydes to produce corresponding hydrazones. These hydrazones are then cyclodehydrated to yield oxadiazolines, with their structures confirmed by IR spectroscopy (H. Jun, 2011).
- Another application is in the synthesis of novel hydrazide-hydrazones derived from ethyl paraben, a modification of this compound. These compounds were characterized and tested for anticancer activity, indicating their potential in medical research (M. Han et al., 2020).
Catalysis and Reactions
- It also plays a role in catalyst-free P-C coupling reactions. In a study, 4-iodobenzoic acid, closely related to this compound, underwent P–C coupling reactions with diarylphosphine oxides without any catalyst, highlighting its reactivity in such environments (Erzsébet Jablonkai & G. Keglevich, 2015).
Pharmaceutical Applications
- In pharmaceutical research, the compound is used in the synthesis of various intermediates. For example, it has been involved in the preparation of phenylmagnesium iodides for the synthesis of adducts with carbonyl compounds. This showcases its versatility in pharmaceutical chemistry (O. Sugimoto et al., 2004).
Thermochemical Studies
- Thermochemical studies have been conducted on related ethyl hydroxybenzoates. These studies involve the determination of molar enthalpies of formation in gas-phase, providing essential data for chemical engineering and materials science applications (J. Ledo et al., 2018).
Material Science and Metallomesogens
- In the field of material science, this compound is used in the synthesis of metallomesogens. It is involved in the preparation of complexes with potential applications in electronic and photonic devices (V. N. Kovganko & N. N. Kovganko, 2013).
Environmental Studies
- Environmentally, the compound and its derivatives are studied for their behavior in natural settings. For example, ethyl 4-aminobenzoate, a derivative, has been analyzed for its occurrence in environmental waters and its transformation products, contributing to the understanding of the environmental fate of such chemicals (A. J. Li et al., 2017).
properties
IUPAC Name |
ethyl 3-hydroxy-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPARRIZBQXPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454795 | |
Record name | Ethyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203187-56-8 | |
Record name | Ethyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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